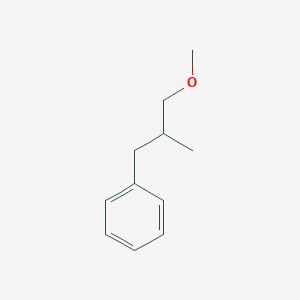
(3-Methoxy-2-methylpropyl)benzene
説明
(3-Methoxy-2-methylpropyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fragrance Industry Applications
(3-Methoxy-2-methylpropyl)benzene is notably utilized in the fragrance industry due to its floral and fruity scent profile. It is often incorporated into perfumes to enhance aromatic compositions. Its unique characteristics allow it to blend well with various fragrance notes, particularly rose and green notes, making it a valuable ingredient for perfumers .
Table 1: Fragrance Characteristics of this compound
| Characteristic | Description |
|---|---|
| Scent Profile | Floral, fruity |
| Compatibility | Blends well with rose and green notes |
| Usage | Commonly used in perfumes |
Toxicological Safety Assessments
Extensive research has been conducted on the safety of this compound. A safety assessment evaluated its potential toxicity, including genotoxicity, reproductive toxicity, and skin sensitization. The findings indicate that the compound does not exhibit significant genotoxic effects and is not classified as a skin sensitizer under current usage levels .
Key Findings from Toxicological Studies:
- Genotoxicity: No mutagenic effects observed in Ames tests.
- Skin Sensitization: No reactions noted in guinea pig maximization tests.
- Reproductive Toxicity: Exposure levels below the threshold of toxicological concern (TTC) indicate safety for reproductive health .
Table 2: Summary of Toxicological Data
| Endpoint | Findings |
|---|---|
| Genotoxicity | Non-mutagenic in Ames test |
| Skin Sensitization | No sensitization reactions observed |
| Reproductive Toxicity | Safe exposure levels below TTC |
Environmental Impact and Safety
The environmental assessment of this compound indicates that it is not persistent or bioaccumulative. Screening-level risk assessments show that its use does not pose a significant risk to aquatic environments, as its predicted environmental concentration (PEC) is below the predicted no-effect concentration (PNEC) .
Environmental Safety Assessment Highlights:
- The compound was evaluated for potential risks to aquatic life and found to have a PEC/PNEC ratio of less than 1.
- Biodegradation studies indicate that it undergoes moderate biodegradation over time, with approximately 30% degradation observed in closed bottle tests following OECD guidelines .
Table 3: Environmental Assessment Data
| Assessment Type | Results |
|---|---|
| Biodegradation Rate | 30% after 28 days |
| PEC/PNEC Ratio | < 1 (indicating low risk) |
| Persistence | Not persistent or bioaccumulative |
特性
CAS番号 |
120811-92-9 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
(3-methoxy-2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16O/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChIキー |
YRELUSXNOZNOQI-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)COC |
正規SMILES |
CC(CC1=CC=CC=C1)COC |
Key on ui other cas no. |
120811-92-9 |
同義語 |
Benzene,(3-methoxy-2-methylpropyl)- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













